molecular formula C12H17NO4S2 B5041887 4-(2,5-Dimethoxyphenyl)sulfonylthiomorpholine

4-(2,5-Dimethoxyphenyl)sulfonylthiomorpholine

Cat. No.: B5041887
M. Wt: 303.4 g/mol
InChI Key: OKWLRIMARTWNKF-UHFFFAOYSA-N
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Description

4-(2,5-Dimethoxyphenyl)sulfonylthiomorpholine is an organic compound that belongs to the class of sulfonylthiomorpholines It is characterized by the presence of a sulfonyl group attached to a thiomorpholine ring, which is further substituted with a 2,5-dimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,5-Dimethoxyphenyl)sulfonylthiomorpholine typically involves the reaction of 2,5-dimethoxybenzenesulfonyl chloride with thiomorpholine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform at room temperature .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis method, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

4-(2,5-Dimethoxyphenyl)sulfonylthiomorpholine can undergo various types of chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The compound can be reduced to form thiol derivatives.

    Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are commonly used for substitution reactions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Thiol derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

4-(2,5-Dimethoxyphenyl)sulfonylthiomorpholine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(2,5-Dimethoxyphenyl)sulfonylthiomorpholine involves its interaction with molecular targets through its sulfonyl and thiomorpholine groups. These functional groups can form hydrogen bonds and electrostatic interactions with proteins and enzymes, potentially inhibiting their activity. The methoxy groups on the phenyl ring can also participate in hydrophobic interactions, enhancing the compound’s binding affinity to its targets .

Comparison with Similar Compounds

Similar Compounds

  • 4-(2,5-Dimethoxyphenyl)sulfonylmorpholine
  • 4-(2,5-Dimethoxyphenyl)sulfonylpiperidine
  • 4-(2,5-Dimethoxyphenyl)sulfonylpyrrolidine

Uniqueness

4-(2,5-Dimethoxyphenyl)sulfonylthiomorpholine is unique due to the presence of the thiomorpholine ring, which imparts distinct chemical and physical properties compared to its analogs. The thiomorpholine ring can enhance the compound’s solubility and stability, making it more suitable for certain applications in research and industry .

Properties

IUPAC Name

4-(2,5-dimethoxyphenyl)sulfonylthiomorpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO4S2/c1-16-10-3-4-11(17-2)12(9-10)19(14,15)13-5-7-18-8-6-13/h3-4,9H,5-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKWLRIMARTWNKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)S(=O)(=O)N2CCSCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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